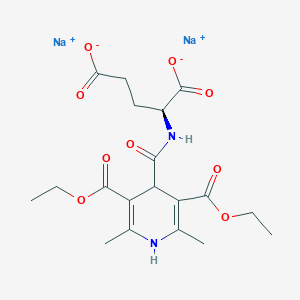
Glutapyrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutapyrone is a naturally occurring compound that has been found to have various biological activities. It is a member of the pyrone family and is derived from the amino acid glutamic acid. Glutapyrone has been found to have potential applications in scientific research due to its ability to interact with various biological systems.
Wirkmechanismus
Glutapyrone exerts its biological effects through various mechanisms of action. It has been found to interact with various enzymes and receptors in the body, including the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
Glutapyrone has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce inflammation, and improve the function of the immune system. Additionally, it has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Glutapyrone has several advantages as a research tool. It is a naturally occurring compound, which makes it easier to obtain and study. Additionally, it has been found to have low toxicity and minimal side effects, which make it a safer alternative to other compounds. However, one limitation of using glutapyrone in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on glutapyrone. One area of focus is the development of new synthesis methods that can produce glutapyrone in larger quantities. Additionally, further research is needed to fully understand the mechanisms of action of glutapyrone and its potential applications in the treatment of various diseases. Finally, more studies are needed to determine the long-term effects of glutapyrone on human health and to assess its safety as a potential therapeutic agent.
Conclusion:
Glutapyrone is a naturally occurring compound that has been found to have various biological activities. It has potential applications in scientific research, particularly in the fields of medicine and biotechnology. Further research is needed to fully understand the mechanisms of action of glutapyrone and its potential applications in the treatment of various diseases.
Synthesemethoden
Glutapyrone can be synthesized through a variety of methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of chemical reactions to produce glutapyrone, while biotransformation involves the use of microorganisms to convert other compounds into glutapyrone.
Wissenschaftliche Forschungsanwendungen
Glutapyrone has been found to have potential applications in scientific research, particularly in the fields of medicine and biotechnology. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
125387-12-4 |
|---|---|
Produktname |
Glutapyrone |
Molekularformel |
C19H24N2Na2O9 |
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
disodium;(2S)-2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate |
InChI |
InChI=1S/C19H26N2O9.2Na/c1-5-29-18(27)13-9(3)20-10(4)14(19(28)30-6-2)15(13)16(24)21-11(17(25)26)7-8-12(22)23;;/h11,15,20H,5-8H2,1-4H3,(H,21,24)(H,22,23)(H,25,26);;/q;2*+1/p-2/t11-;;/m0../s1 |
InChI-Schlüssel |
PCVRFKNYANFYRA-IDMXKUIJSA-L |
Isomerische SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
Synonyme |
2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridyl-4-carboxamido)glutaric acid disodium salt glutapiron glutapyrone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



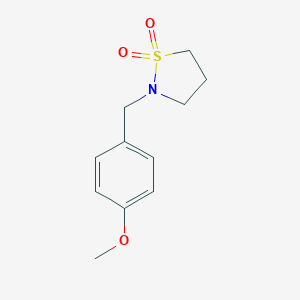


![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)
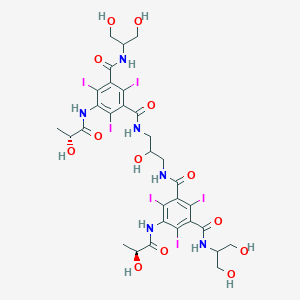

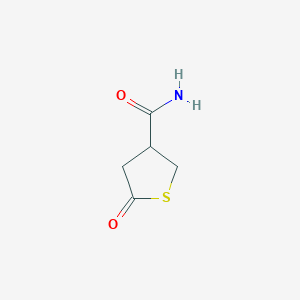


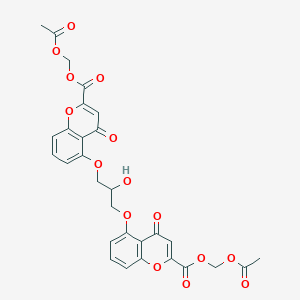

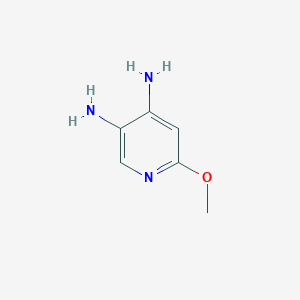
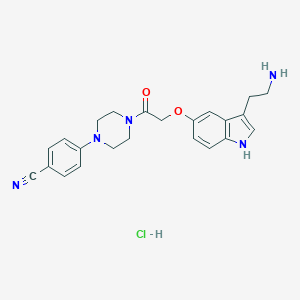
![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)